2-(Piperazin-1-yl)benzene-1-sulfonamide
Overview
Description
“2-(Piperazin-1-yl)benzene-1-sulfonamide” is a chemical compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperazine ring attached to a benzene ring which is further connected to a sulfonamide group .Scientific Research Applications
Cardiovascular Research
A study on the efficacy of MCC-135, which contains a piperazine structure similar to 2-(Piperazin-1-yl)benzene-1-sulfonamide, in patients with acute myocardial infarction undergoing primary percutaneous coronary intervention, showed no significant benefits in preserving left ventricular ejection fraction or reducing infarct size. This indicates a potential application in exploring cardiac function and injury recovery, though results were inconclusive (Jang et al., 2008).
Oncology
Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes metabolism involving piperazine derivatives, highlighting its role in the pharmacokinetic understanding of cancer treatments. This suggests that compounds like this compound could be relevant in studying drug metabolism and disposition in oncology (Liu et al., 2017).
Neurology
Research on sulthiame, a sulfonamide anticonvulsant, provides insights into its effectiveness and side effects in epilepsy treatment. Although not directly linked, the study of sulthiame's mechanisms could benefit from understanding the properties of related sulfonamide compounds like this compound, especially in optimizing therapeutic efficacy and minimizing adverse effects (Laveck et al., 1962).
Psychopharmacology
TFMPP, a piperazine derivative, has been studied for its subjective effects in humans, showing similarities to amphetamine-type stimulants. This research highlights the importance of piperazine structures in the development and understanding of new psychoactive substances, suggesting that this compound could also be relevant in the study of neurotransmitter systems and their influence on mood and behavior (Jan et al., 2010).
Imaging and Radiopharmaceuticals
[18F]DASA-23, targeting pyruvate kinase M2, involves piperazine structures in its composition, demonstrating the utility of such compounds in developing PET imaging agents for cancer diagnosis. This highlights the potential of this compound in the advancement of imaging techniques for better disease detection and monitoring (Patel et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
The specific mode of action of 2-(Piperazin-1-yl)benzene-1-sulfonamide is currently unknown . It is likely that the compound interacts with its targets to induce changes in cellular processes, but the exact mechanisms remain to be elucidated.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2-piperazin-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSICCHXDSOMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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